molecular formula C10H14FN3O4 B12099069 4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

4-Amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

Cat. No.: B12099069
M. Wt: 259.23 g/mol
InChI Key: WYYUIWUEHOLORF-UHFFFAOYSA-N
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Description

3’-Deoxy-3’-fluoro-5-methylcytidine is a purine nucleoside analog with significant antitumor activity. It targets indolent lymphoid malignancies by inhibiting DNA synthesis and inducing apoptosis . This compound is primarily used in scientific research and has shown potential in various biomedical applications.

Preparation Methods

The synthesis of 3’-Deoxy-3’-fluoro-5-methylcytidine involves several steps, including the fluorination of cytidine derivatives. The reaction conditions typically require specific reagents and catalysts to achieve the desired fluorination and methylation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3’-Deoxy-3’-fluoro-5-methylcytidine undergoes various chemical reactions, including:

Scientific Research Applications

3’-Deoxy-3’-fluoro-5-methylcytidine has a wide range of scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It targets specific molecular pathways involved in cell cycle regulation and DNA repair. The inhibition of DNA synthesis prevents the proliferation of cancer cells, while the induction of apoptosis leads to programmed cell death .

Comparison with Similar Compounds

3’-Deoxy-3’-fluoro-5-methylcytidine is unique among nucleoside analogs due to its specific fluorination and methylation. Similar compounds include:

Properties

Molecular Formula

C10H14FN3O4

Molecular Weight

259.23 g/mol

IUPAC Name

4-amino-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one

InChI

InChI=1S/C10H14FN3O4/c1-4-2-14(10(17)13-8(4)12)9-7(16)6(11)5(3-15)18-9/h2,5-7,9,15-16H,3H2,1H3,(H2,12,13,17)

InChI Key

WYYUIWUEHOLORF-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)F)O

Origin of Product

United States

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